BIIE0246 - 246146-55-4

BIIE0246

Catalog Number: EVT-262206
CAS Number: 246146-55-4
Molecular Formula: C49H57N11O6
Molecular Weight: 896.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIIE0246 [(S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]argininamide] is a non-peptide, low molecular weight, selective antagonist for the Neuropeptide Y Y2 receptor (Y2R) []. It is a valuable pharmacological tool used to investigate the role of Y2 receptors in various physiological processes in both in vitro and in vivo studies [, , , , , , , ]. BIIE0246 exhibits high selectivity for Y2R over other NPY receptor subtypes like Y1, Y4, and Y5 [, , ].

JNJ-5207787

Compound Description: JNJ-5207787 is a non-peptidic, low molecular weight, selective Y2R antagonist. It has shown high affinity for human and rat Y2 receptors and 100-fold selectivity over Y1, Y4, and Y5 receptors in radioligand binding assays. In vivo studies in rats have demonstrated good brain penetration and Y2 receptor occupancy.


UR-PLN196 ([3H]-UR-PLN196)

Compound Description:UR-PLN196 is a highly potent and selective tritiated Y2R antagonist derived from the argininamide scaffold of BIIE0246. It exhibits an affinity of 43 nM in calcium assays and a KD of 43 nM in kinetic studies. Like BIIE0246, UR-PLN196 acts as an insurmountable antagonist, displaying pseudo-irreversible binding at the Y2R.

Relevance: UR-PLN196 is a close structural analog of BIIE0246, designed as a radiolabeled pharmacological tool for in vitro studies of the Y2R. Its high potency and selectivity, along with its tritiated label, make it a valuable tool for quantifying Y2R binding sites and determining the binding affinities of potential Y2R antagonists.


Nω-aminoacylated BIIE0246 Analogs

Compound Description:These compounds are a series of Nω-aminoacylated analogs of BIIE0246. These modifications aim to retain or enhance the Y2R affinity while potentially improving the pharmacokinetic properties of BIIE0246.


Bivalent BIIE0246 Analogs

Compound Description:This series of compounds features two units of BIIE0246 or its derivatives linked together by spacers of varying lengths and chemical nature. This design aims to investigate the effects of bivalency on Y2R binding and potentially achieve higher affinity and selectivity.


Fluorescent BIIE0246 Analogs

Compound Description:These compounds are derived from BIIE0246 by coupling fluorescent dyes, such as pyrylium, cyanine, and Bodipy dyes, to the amine precursors. These fluorescent probes are designed to visualize and study Y2R localization and trafficking in vitro.

Source and Classification

Biie-0246 is classified as a non-peptide antagonist of neuropeptide Y. It was synthesized to provide a more effective alternative to peptide-based antagonists, which often have limitations in terms of stability and bioavailability. The compound is primarily sourced from chemical suppliers specializing in pharmacological research, such as Tocris Bioscience and MedChemExpress .

Synthesis Analysis

The synthesis of Biie-0246 involves several key steps that utilize standard organic chemistry techniques. The compound's structure includes a complex arrangement of functional groups that contribute to its receptor-binding properties:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for the final product.
  2. Reactions: Key reactions may include:
    • Amidation: To form the amide bonds present in the structure.
    • Cyclization: To establish the cyclic components crucial for receptor interaction.
    • Purification: Techniques such as chromatography are employed to isolate Biie-0246 from byproducts.
  3. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Specific reaction conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity, although detailed parameters may vary based on the laboratory protocols used .

Molecular Structure Analysis

The molecular structure of Biie-0246 is characterized by its complex arrangement of rings and functional groups. The compound can be represented by the following structural formula:

BIIE0246=C19H25N5O3\text{BIIE0246}=\text{C}_{19}\text{H}_{25}\text{N}_{5}\text{O}_{3}

Key features include:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms that contributes to the compound's binding affinity.
  • Dihydro-dibenzodiazepine Framework: This structure enhances the selectivity towards the Y2 receptor.
  • Functional Groups: Various substituents on the rings enhance solubility and receptor interaction.

The three-dimensional conformation of Biie-0246 is crucial for its biological activity, influencing how it fits into the Y2 receptor binding site .

Chemical Reactions Analysis

Biie-0246 participates in several chemical reactions relevant to its pharmacological profile:

  1. Competitive Inhibition: It competes with neuropeptide Y for binding sites on the Y2 receptor, effectively blocking its action.
  2. Dose-Response Relationships: In bioassays, Biie-0246 shifts concentration-response curves rightward, indicating its role as an antagonist .
  3. In Vivo Studies: Animal studies have demonstrated that administration of Biie-0246 alters physiological responses such as feeding behavior and anxiety levels by modulating neuropeptide Y signaling pathways .
Mechanism of Action

Biie-0246 exerts its effects primarily through antagonism of the Y2 receptor:

  • Binding Affinity: It binds competitively to the Y2 receptor with high affinity (8–15 nM), preventing neuropeptide Y from exerting its inhibitory effects on neurotransmission .
  • Physiological Effects:
    • Increases food intake in satiated rats by blocking post-prandial satiety signals.
    • Exhibits anxiolytic effects in behavioral assays, suggesting a role in modulating anxiety-related behaviors .

The detailed mechanism involves altering intracellular signaling cascades typically activated by neuropeptide Y binding to the Y2 receptor.

Physical and Chemical Properties Analysis

Biie-0246 possesses several notable physical and chemical properties:

These properties are essential for determining appropriate dosages and formulations for experimental use .

Applications

Biie-0246 has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating neuropeptide signaling pathways related to appetite control and anxiety disorders.
  2. Animal Models: Employed in preclinical studies to evaluate potential therapeutic effects on obesity and metabolic disorders by targeting neuropeptide Y pathways .
  3. Drug Development: Serves as a lead compound for developing new therapeutics aimed at conditions influenced by neuropeptide Y signaling.

The compound's unique properties make it a valuable tool for researchers exploring the complexities of neuropeptide interactions in various physiological contexts .

Neuropeptide Y Receptor Pharmacology & BIIE0246 Development

Historical Context of NPY Receptor Subtype Discovery

Evolution of Y2 Receptor Identification and Functional Characterization

The characterization of Neuropeptide Y (NPY) receptors began in the 1980s with pharmacological studies distinguishing Y1 and Y2 subtypes based on agonist selectivity. Y1 receptors required the full NPY molecule for activation, whereas Y2 receptors responded to C-terminal fragments like NPY13–36 [1]. Molecular cloning in the 1990s revealed a complex family of receptors, with Y2 identified as a Gi/o-protein-coupled receptor (GPCR) encoded by the NPY2R gene on human chromosome 4q31 [9]. Autoradiographic studies using [125I]PYY3–36 revealed dense Y2 binding in the hippocampus, brainstem, and autonomic nervous system, suggesting roles in neurotransmission, neuroendocrine function, and cardiovascular regulation [1] [9]. Crucially, Y2 receptors were localized presynaptically, functioning as autoreceptors inhibiting NPY release or heteroreceptors modulating glutamate/GABA release [6] [8].

Table 1: Evolution of NPY Receptor Subtype Classification

ReceptorYear IdentifiedKey Agonist SelectivityPrimary SignalingTissue Distribution
Y11986[Leu31,Pro34]NPYGαi/o, ↓cAMPWidely expressed (CNS, vasculature)
Y21988NPY13–36, PYY3–36Gαi/o, ↓cAMPPresynaptic terminals (CNS, SNS)
Y41995Pancreatic Polypeptide (PP)Gαi/o, ↓cAMPPancreas, intestine
Y51996[D-Trp32]NPYGαi/o, ↓cAMPHypothalamus

Rationale for Developing Non-Peptide Y2 Antagonists in Neuropharmacology

Early peptide agonists (e.g., NPY13–36) and antagonists suffered from poor metabolic stability, limited blood-brain barrier (BBB) penetration, and cross-reactivity with Y1/Y5 receptors [3]. For instance, PYY3–36 exhibited affinity for Y5 receptors, complicating functional studies [1]. Non-peptide antagonists offered solutions:

  • Improved Pharmacokinetics: Resistance to peptidase degradation and potential for oral bioavailability.
  • Subtype Specificity: Critical for delineating Y2 functions in appetite regulation, anxiety, and sympathetic control [4] [6].
  • Therapeutic Potential: Y2 blockade emerged as a strategy for treating obesity (by disinhibiting NPY release in the arcuate nucleus) and anxiety disorders [5] [6]. BIIE0246’s development (late 1990s) addressed this unmet need as the first potent, selective non-peptide Y2 antagonist [2] [7].

BIIE0246: Chemistry and Pharmacological Profile

In Vitro Characterization: Selectivity and Binding Kinetics

BIIE0246 ((S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide) exhibits nanomolar affinity for Y2 receptors:

  • Binding Affinity: IC50 = 3.3 nM at human Y2 receptors, with >1,000-fold selectivity over Y1, Y4, and Y5 subtypes [2] [9].
  • Functional Antagonism: Schild analysis in dog saphenous vein (Y2-mediated vasoconstriction) yielded pA2 = 8.6, confirming competitive antagonism [1].
  • Specificity Screening: No significant activity at 60+ other receptors/enzymes (e.g., adrenergic, dopaminergic) [3] [7].

Table 2: BIIE0246 Binding Affinity Across NPY Receptor Subtypes

Receptor SubtypeSpeciesBinding AssayKi or IC50 (nM)Selectivity vs. Y2
Y2Human[125I]PYY displacement3.31x
Y1Human[125I]NPY displacement>10,000>3,000-fold
Y4Human[125I]PP binding>10,000>3,000-fold
Y5Rat[125I]PYY displacement>10,000>3,000-fold

In Vivo Functional Studies in Preclinical Models

  • Cardiovascular Effects: In anesthetized pigs, BIIE0246 (100 nmol/kg i.v.) abolished splenic vasoconstriction induced by the Y2 agonist N-acetyl[Leu28,Leu31]NPY(24-36) but did not affect Y1-mediated renal vasoconstriction or responses to angiotensin II/α1-agonists [3] [8].
  • Sympathetic Neurotransmission: BIIE0246 reversed PYY-mediated inhibition of noradrenaline/NPY release from renal sympathetic nerves, confirming presynaptic Y2 autoreceptor blockade [8].
  • Duration of Action: Effects peaked within minutes but diminished significantly after 90 minutes, indicating short-lived bioavailability in vivo [3].

Mechanism of Action: Autoreceptor Blockade

Presynaptic Inhibition of NPY Release

BIIE0246 acts primarily at presynaptic Y2 autoreceptors, which tonically suppress NPY release. Key evidence:

  • In rat hippocampal slices, BIIE0246 (100 nM) increased electrically evoked NPY release by 80%, reversing PYY3–36-mediated suppression [2].
  • Microdialysis in pigs showed elevated NPY overflow during sympathetic nerve stimulation after BIIE0246 administration [8].This disinhibition amplifies NPY signaling at postsynaptic receptors (e.g., Y1, Y5) and modulates co-transmitters like noradrenaline [8].

Modulation of Co-Transmitter Systems

Y2 receptors co-localize with noradrenaline in sympathetic neurons. BIIE0246 enhances stimulated noradrenaline release in tissues like the rat vas deferens and pig spleen [3] [8]. Notably, this effect requires concurrent Y2 and α2-adrenoceptor blockade for maximal facilitation, indicating synergistic presynaptic inhibition [8].

Research Applications and Therapeutic Implications

Obesity and Metabolic Regulation

BIIE0246’s effects are context-dependent:

  • In WT mice on high-fat diets, peripheral Y2 antagonism increased adiposity and hyperinsulinemia [5].
  • In transgenic mice overexpressing NPY (OE-NPYDβH), BIIE0246 (1.3 mg/kg/day i.p.) reduced fat mass gain, hepatic glycogen, and serum cholesterol during dietary obesity [5].This suggests therapeutic efficacy primarily in conditions of NPY excess (e.g., stress-induced obesity).

Anxiety and Emotional Behavior

Central Y2 blockade exerts anxiolytic effects:

  • In rat elevated plus-maze tests, intracerebroventricular BIIE0246 (0.3–1 nmol) increased open-arm exploration by 40–60%, comparable to NPY itself [6].
  • This aligns with Y2 knockout mice showing reduced anxiety, supporting Y2 receptors as targets for anxiolytics [6].

Table 3: Key Research Applications of BIIE0246

Physiological SystemModelBIIE0246 EffectMechanistic Insight
Energy HomeostasisWT mice on Western dietIncreased adiposityBaseline NPY insufficient for Y2 blockade benefit
OE-NPYDβH mice on Western dietReduced fat mass gainCounteracts NPY excess in obesity
AnxietyRat elevated plus-maze↑ Open-arm time (anxiolysis)Disinhibition of NPY release in limbic circuits
Sympathetic ControlPig renal nerve stimulation↑ Noradrenaline/NPY overflowPresynaptic Y2 autoreceptor blockade

Alcohol Addiction and Reward Pathways

Y2 antagonism reduces ethanol self-administration in dependent rats:

  • BIIE0246 (3–10 µg intracerebroventricular) decreased ethanol intake by 30–50% via modulation of mesolimbic dopamine pathways [7].This highlights Y2 receptors in addiction pathways, though brain penetration limitations of BIIE0246 restrict its utility [7].

Limitations and Research Gaps

  • Pharmacokinetics: Short half-life (<3 hours) and poor BBB penetration limit chronic CNS studies [5] [7].
  • Species Variability: Most data derive from rodents/pigs; human Y2 receptor pharmacology requires validation.
  • Off-Target Effects: High doses may influence P2 purinoceptors or mitochondrial dynamics indirectly [5] [10].Next-generation antagonists (e.g., JNJ-5207787) with improved bioavailability are emerging but lack BIIE0246’s extensive validation [9].

Properties

CAS Number

246146-55-4

Product Name

Biie-0246

IUPAC Name

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide

Molecular Formula

C49H57N11O6

Molecular Weight

896.0 g/mol

InChI

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1

InChI Key

RSJAXPUYVJKAAA-JPGJPTAESA-N

SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68

Solubility

Soluble in DMSO, not in water

Synonyms

BIIE 0246
BIIE-0246
BIIE0246
cyclopentaneacetamide, N-((1S)-4-((aminoiminomethyl)amino)-1-(((2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl)amino)carbonyl)butyl)-1-(2-(4-(6,11-dihydro-6-oxo-5H-dibenz(b,e)azepin-11-yl)-1-piperazinyl)-2-oxoethyl)-
N(2)-((1-(2-(4-(5,11-dihydro-6(6H)-oxodibenz(b,e)azepin-11-yl)-1-piperazinyl)-2-oxoethyl)cyclopentyl)acetyl)-N-(2-(1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl)ethyl)argininamide

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.